

# Unveiling the Selectivity Profile of ENMD-2076: A Multi-Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                         |           |
|----------------------|-------------------------|-----------|
| Compound Name:       | ENMD-547 (hydrobromide) |           |
| Cat. No.:            | B1671334                | Get Quote |

#### For Immediate Release

A comprehensive analysis of the cross-reactivity profile of ENMD-2076, a potent, orally bioavailable, multi-targeted kinase inhibitor, reveals a distinct selectivity for key kinases involved in cell proliferation and angiogenesis. Developed by EntreMed, Inc. (whose stock ticker is ENMD), this small molecule inhibitor, also known as ENMD-981693, has been evaluated for its inhibitory activity against a broad panel of kinases, demonstrating a unique mechanism of action that targets several pathways crucial for tumor growth and survival. This guide provides a detailed comparison of its activity across various receptors, supported by experimental data and methodologies, to inform researchers, scientists, and drug development professionals.

Initial investigations into a compound referred to as "ENMD-547" suggest a likely reference to ENMD-2076, a lead compound from EntreMed. This conclusion is drawn from the common practice of associating company tickers with internal compound numbers. This guide will, therefore, focus on the well-documented cross-reactivity data for ENMD-2076.

## **Quantitative Analysis of Kinase Inhibition**

The inhibitory activity of ENMD-2076 has been quantified against a panel of recombinant human kinases. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of the drug required to inhibit 50% of the kinase activity, are summarized in the table below. The data highlights the potent and selective nature of ENMD-2076 against its







primary targets, Aurora A and Flt3, while also showing significant activity against a range of other kinases implicated in cancer progression.



| Target Kinase | IC50 (nM) | Kinase Family               | Primary Function                                            |
|---------------|-----------|-----------------------------|-------------------------------------------------------------|
| Flt3          | 1.86      | Receptor Tyrosine<br>Kinase | Hematopoietic cell proliferation and differentiation        |
| Aurora A      | 14        | Serine/Threonine<br>Kinase  | Mitotic regulation, centrosome function                     |
| Src           | 23        | Tyrosine Kinase             | Cell growth,<br>differentiation, and<br>survival            |
| VEGFR2 (KDR)  | 40        | Receptor Tyrosine<br>Kinase | Angiogenesis, vascular development                          |
| Flt4 (VEGFR3) | 56.4      | Receptor Tyrosine<br>Kinase | Angiogenesis,<br>lymphangiogenesis                          |
| FGFR1         | 58.2      | Receptor Tyrosine<br>Kinase | Cell proliferation,<br>differentiation, and<br>angiogenesis |
| FGFR2         | 70.8      | Receptor Tyrosine<br>Kinase | Cell proliferation,<br>differentiation, and<br>angiogenesis |
| c-Kit         | ~100-350  | Receptor Tyrosine<br>Kinase | Hematopoiesis,<br>melanogenesis, and<br>gametogenesis       |
| Aurora B      | 350       | Serine/Threonine<br>Kinase  | Mitotic regulation,<br>chromosome<br>segregation            |
| PDGFRα        | 92.7      | Receptor Tyrosine<br>Kinase | Cell growth, proliferation, and differentiation             |
| RET           | >100      | Receptor Tyrosine<br>Kinase | Neuronal<br>development and<br>survival                     |



| NTRK1 (TRKA) | >100 | Receptor Tyrosine<br>Kinase | Neuronal<br>development and<br>survival       |
|--------------|------|-----------------------------|-----------------------------------------------|
| CSF1R (FMS)  | >100 | Receptor Tyrosine<br>Kinase | Macrophage<br>differentiation and<br>function |

Data compiled from multiple preclinical studies.[1][2][3][4]

## **Experimental Protocols**

The determination of the kinase inhibitory profile of ENMD-2076 was primarily conducted through in vitro kinase assays. A standardized methodology, often referred to as a "kinase panel screen," was employed to assess the compound's activity against a large number of purified kinases.

#### Kinase Inhibition Assay Protocol:

- Enzyme and Substrate Preparation: Recombinant human kinase enzymes were purified and prepared in a suitable assay buffer. Specific peptide or protein substrates for each kinase were also prepared.
- Compound Dilution: ENMD-2076 was serially diluted to create a range of concentrations to be tested. This is crucial for determining the IC50 value.
- Assay Reaction: The kinase, its specific substrate, and ATP (adenosine triphosphate) were combined in the wells of a microtiter plate. The ATP concentration was typically set at or near the Michaelis constant (Km) for each specific kinase to ensure accurate measurement of inhibition.
- Incubation: The reaction mixtures were incubated at a controlled temperature to allow the kinase to phosphorylate its substrate.
- Detection of Phosphorylation: The level of substrate phosphorylation was quantified using various detection methods. A common method is the Z'-Lyte™ kinase assay, which utilizes



fluorescence resonance energy transfer (FRET) to measure the amount of phosphorylated substrate.

Data Analysis: The percentage of kinase inhibition for each concentration of ENMD-2076
was calculated relative to a control reaction without the inhibitor. The IC50 values were then
determined by fitting the dose-response data to a sigmoidal curve.

For cellular assays, human tumor cell lines were treated with varying concentrations of ENMD-2076 to determine its effect on cell viability and to confirm the inhibition of specific signaling pathways within a cellular context.[5]

## **Visualizing the Impact of ENMD-2076**

The multi-targeted nature of ENMD-2076 allows it to simultaneously disrupt several key signaling pathways essential for cancer cell survival and proliferation.





Click to download full resolution via product page

Caption: Signaling pathways inhibited by ENMD-2076.



The following diagram illustrates the general workflow for assessing the cross-reactivity of a kinase inhibitor like ENMD-2076.



Click to download full resolution via product page

Caption: Experimental workflow for kinase inhibitor cross-reactivity screening.

In conclusion, the cross-reactivity profile of ENMD-2076 demonstrates its potent and multitargeted nature, with significant inhibitory activity against key kinases involved in both cell cycle



regulation and angiogenesis. This dual mechanism of action provides a strong rationale for its continued investigation as a therapeutic agent in various cancers. The detailed experimental data and protocols presented in this guide offer a valuable resource for researchers in the field of oncology drug development.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. selleckchem.com [selleckchem.com]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. ENMD-2076 | Multikinase inhibitor | Probechem Biochemicals [probechem.com]
- 5. aacrjournals.org [aacrjournals.org]
- To cite this document: BenchChem. [Unveiling the Selectivity Profile of ENMD-2076: A Multi-Kinase Inhibitor]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1671334#cross-reactivity-studies-of-enmd-547-with-other-receptors]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote







## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com